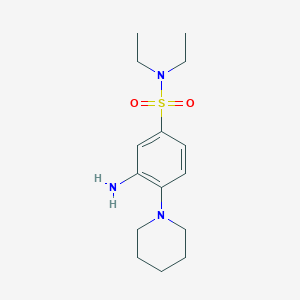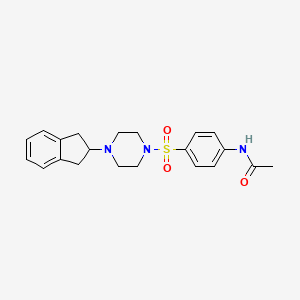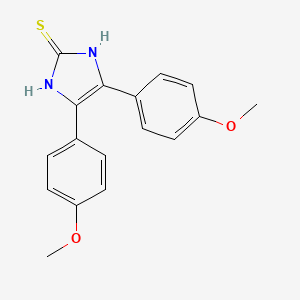
5-Methoxy-1-benzofuran-2-carboxamide
Overview
Description
5-Methoxy-1-benzofuran-2-carboxamide is a chemical compound belonging to the benzofuran class. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a methoxy group at the 5-position and a carboxamide group at the 2-position of the benzofuran ring contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 5-methoxy-1-benzofuran-2-carboxamide, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . This suggests that the compound likely interacts with its targets in a way that modulates their function, leading to changes in cellular processes and potentially resulting in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.
Result of Action
Given the biological activities associated with benzofuran derivatives , it is likely that this compound has significant effects at the molecular and cellular levels. These could include inhibition of cell growth and proliferation, modulation of oxidative stress responses, and inhibition of viral replication, among others.
Biochemical Analysis
Biochemical Properties
5-Methoxy-1-benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including this compound, exhibit anti-tumor properties by inhibiting the proliferation of cancer cells and inducing apoptosis . Additionally, these compounds have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives, including this compound, have been found to inhibit hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein p53 . This inhibition leads to the suppression of tumor growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Benzofuran derivatives, including this compound, have shown good stability and high yield in various synthesis methods, which is conducive to their use in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives, including this compound, exhibit dose-dependent anti-tumor and anti-inflammatory effects . High doses of these compounds may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. Benzofuran derivatives, including this compound, have been found to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Benzofuran derivatives, including this compound, have been shown to be transported across cell membranes via passive diffusion and active transport mechanisms . These compounds tend to accumulate in specific tissues, such as the liver and kidneys, where they exert their biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Benzofuran derivatives, including this compound, have been found to localize in various cellular compartments, such as the cytoplasm and nucleus . Post-translational modifications and targeting signals play a crucial role in directing these compounds to specific organelles, where they exert their biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-benzofuran-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-methoxybenzaldehyde.
Formation of Benzofuran Ring: The benzofuran ring is constructed through a cyclization reaction.
Introduction of Carboxamide Group: The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-Methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
- 5-Methoxy-2-benzofuran-1-carboxamide
- 5-Methoxy-1-benzofuran-3-carboxamide
- 5-Methoxy-1-benzofuran-2-carboxylic acid
Comparison:
- Uniqueness: 5-Methoxy-1-benzofuran-2-carboxamide is unique due to the specific positioning of the methoxy and carboxamide groups, which influence its chemical reactivity and biological activity.
- Biological Activity: Compared to similar compounds, it may exhibit distinct biological activities due to differences in molecular interactions and stability.
Properties
IUPAC Name |
5-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJXLYGQJFMRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377633 | |
| Record name | 5-methoxy-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-22-5 | |
| Record name | 5-methoxy-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)


![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)





![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)

![3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid](/img/structure/B1620746.png)
![5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1620748.png)
